Megestrol Acetate-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

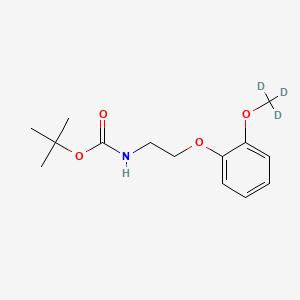

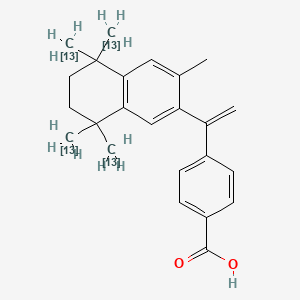

Megestrol Acetate-d3 is a synthetic progestin . It is used to treat anorexia and cachexia or serious unexplained weight loss and is also used as an antineoplastic agent to treat certain types of malignancy . It is insoluble in water and its oral absorption is limited and considerably affected by food .

Synthesis Analysis

The synthesis of Megestrol Acetate involves the treatment and analysis of primary human hepatocytes by PCR array to identify genes involved in drug metabolism that are impacted by Megestrol Acetate . The levels and activities of CYP3A4 were significantly induced by Megestrol Acetate in human hepatocytes and HepG2 cells .Molecular Structure Analysis

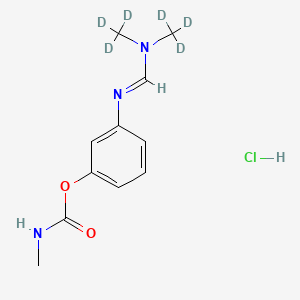

The molecular formula of Megestrol Acetate-d3 is C24 2H3 H29 O4 . Its molecular weight is 387.53 .Chemical Reactions Analysis

Megestrol Acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor . The levels and activities of CYP3A4 were significantly induced by Megestrol Acetate in human hepatocytes and HepG2 cells .Physical And Chemical Properties Analysis

Megestrol Acetate-d3 is a solid . It is insoluble in water . Its stability is stable . Under strong acid or strong alkali condition, it is easily hydrolyzed .Wissenschaftliche Forschungsanwendungen

1. Treatment of Malnutrition

Megestrol acetate has been researched for its application in treating malnutrition, particularly in specific groups such as patients with AIDS, non-hormone responsive cancers, and the elderly. Studies are investigating its use in older persons and patients on dialysis, among others (Karcic, Philpot, & Morley, 2002).

2. Hormonal Therapy for Advanced Breast Cancer

Initially evaluated for hormonal therapy in advanced breast cancer, megestrol acetate has become a standard in progestin antitumor research due to its progestational potency and safety profile. It shows comparable response rates to other hormonal agents like tamoxifen and may be beneficial in breast cancer patients with cachexia (Sedlacek, 1988).

3. AIDS-related Cachexia

In patients with HIV infection and AIDS, weight loss is a significant clinical issue. Megestrol acetate has been shown to stimulate appetite and weight gain, making it a potential treatment option for AIDS-related cachexia (Von Roenn, Armstrong, Kotler, Cohn, Klimas, Tchekmedyian, Cone, Brennan, & Weitzman, 1994).

4. Cachexia and Anorexia across Diseases

Megestrol acetate has been used in clinical trials for treating cachexia and anorexia across various diseases. Its efficacy and potential side effects have been a focus of these studies, with some research also considering the use of nanocrystal formulations of the medication (Yeh & Schuster, 2006).

5. Combination Therapy in Cancer Treatment

Studies have evaluated the impact of megestrol acetate when used in combination with chemotherapy in cancer treatments, such as in small-cell lung cancer. This research focuses on the quality of life, toxicity, response, and survival outcomes of such combination therapies (Rowland, Loprinzi, Shaw, Maksymiuk, Kuross, Jung, Kugler, Tschetter, Ghosh, Schaefer, Owen, Washburn, Webb, Mailliard, & Jett, 1996).

6. Pediatric Oncology Applications

In pediatric oncology, megestrol acetate has been investigated for its effects on improving the nutritional status of children with malignant diseases. However, concerns about associated adrenal suppression have been raised, highlighting the need for careful evaluation in this demographic (Orme, Bond, Humphrey, Zacharin, Downie, Jamsen, Mitchell, Robinson, Grapsas, & Ashley, 2003).

7. Post-COVID-19 Fatigue Treatment in Cancer Patients

Recent studies have started exploring the use of megestrol acetate in treating post-COVID-19 fatigue, particularly in patients with advanced cancer. This novel application warrants further research to establish its efficacy and safety (Patil, Dhamne, Tanawade, & Mestri, 2022).

Safety And Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Megestrol Acetate-d3 involves the incorporation of deuterium atoms into the molecule via a series of reactions.", "Starting Materials": [ "Megestrol Acetate", "Deuterium oxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Megestrol Acetate is dissolved in deuterium oxide and sodium borohydride is added to reduce the ketone group to an alcohol.", "The resulting alcohol is then acetylated using acetic anhydride and pyridine to form Megestrol Acetate-d3.", "The product is purified using column chromatography with methanol as the eluent.", "The final product is obtained by treating Megestrol Acetate-d3 with hydrochloric acid to remove the acetate group." ] } | |

CAS-Nummer |

162462-72-8 |

Produktname |

Megestrol Acetate-d3 |

Molekularformel |

C24H32O4 |

Molekulargewicht |

387.534 |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |

InChI-Schlüssel |

RQZAXGRLVPAYTJ-CPPTVPENSA-N |

SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Synonyme |

17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; BDH 1298-d3; DMAP-d3; MGA-d3; Magestin-d3; Maygace-d3; Megace-d3; Megeron-d3; Megestat-d3; Magestryl Acetate-d3; Ovarid-d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.